Enhanced Lipophilicity and Reduced Polar Surface Area vs. Unsubstituted and Phenyl Analogs
The compound exhibits a computed XLogP3-AA value of 4.1 and a topological polar surface area (TPSA) of 56.2 Ų [1]. In comparison, the unsubstituted thiourea analog has a much lower XLogP (~0.5) and higher TPSA (~78 Ų), while the N-(4-bromophenyl)-N'-phenylthiourea analog shows an XLogP of approximately 3.5 [1]. This quantitative increase in lipophilicity and reduction in polarity is driven by the 4-methylbenzyl substitution, which adds a hydrophobic methyl group and an additional aromatic ring relative to phenyl analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) / TPSA |
|---|---|
| Target Compound Data | XLogP = 4.1; TPSA = 56.2 Ų |
| Comparator Or Baseline | Unsubstituted thiourea: XLogP ~0.5, TPSA ~78 Ų; N-(4-bromophenyl)-N'-phenylthiourea: XLogP ~3.5 |
| Quantified Difference | XLogP increase of 3.6 over unsubstituted thiourea; 0.6 over phenyl analog |
| Conditions | Computed properties via PubChem (XLogP3 algorithm and Cactvs method) |
Why This Matters
Higher XLogP and lower TPSA correlate with improved passive membrane permeability and potential blood-brain barrier penetration, making this compound a more suitable scaffold for central nervous system drug discovery campaigns compared to more polar thiourea analogs.
- [1] PubChem. (2026). N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea. Compound Summary for CID 3372760. National Center for Biotechnology Information. View Source
